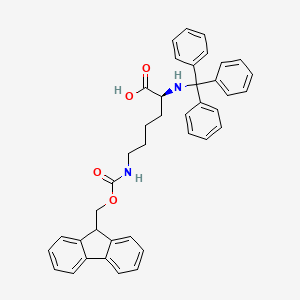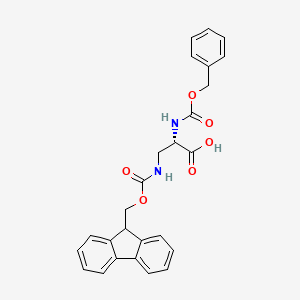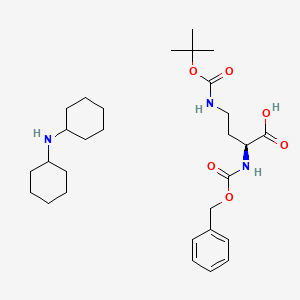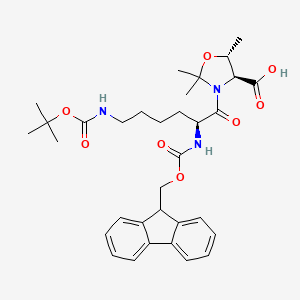
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is a synthetic peptide derivative used in various biochemical and pharmaceutical research applications. The compound consists of a lysine residue protected by a fluorenylmethyloxycarbonyl group, a threonine residue modified with a pseudoproline and a methylproline, and a carboxyl group at the C-terminus. This structure provides stability and specificity, making it valuable in peptide synthesis and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc Protection: The lysine residue is protected with a fluorenylmethyloxycarbonyl group to prevent unwanted reactions during peptide elongation.
Boc Protection: The lysine side chain is protected with a tert-butoxycarbonyl group.
Pseudoproline Formation: The threonine residue is modified to form a pseudoproline, enhancing the solubility and folding properties of the peptide.
Methylproline Addition: A methylproline residue is incorporated to improve the peptide’s stability and resistance to enzymatic degradation.
Industrial Production Methods
Industrial production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The process involves multiple cycles of deprotection, coupling, and washing steps to achieve high purity and yield.
化学反应分析
Types of Reactions
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc and Boc protecting groups under basic conditions (e.g., piperidine for Fmoc and trifluoroacetic acid for Boc).
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the threonine and lysine residues.
Common Reagents and Conditions
Deprotection: Piperidine (20% in DMF) for Fmoc removal; trifluoroacetic acid (95% in water) for Boc removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
The primary products formed from these reactions are the deprotected peptide, extended peptide chains, and modified peptides with oxidized or reduced residues.
科学研究应用
Chemistry
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is used in the synthesis of complex peptides and proteins. Its stability and specificity make it ideal for studying peptide folding, structure-activity relationships, and protein-protein interactions.
Biology
In biological research, this compound is employed to create peptide-based probes and inhibitors. It helps in understanding cellular processes, enzyme functions, and receptor-ligand interactions.
Medicine
The compound is valuable in drug development, particularly in designing peptide-based therapeutics. Its stability and resistance to enzymatic degradation make it suitable for developing drugs with improved bioavailability and efficacy.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications, including drug delivery and tissue engineering.
作用机制
The mechanism of action of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound’s structure allows it to bind selectively to these targets, modulating their activity and function. The pseudoproline and methylproline modifications enhance the peptide’s stability and resistance to degradation, ensuring its prolonged activity in biological systems.
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-Ser(Psime,Mepro)-OH: Similar structure but with a serine residue instead of threonine.
Fmoc-Lys(Boc)-Ala(Psime,Mepro)-OH: Contains an alanine residue instead of threonine.
Fmoc-Lys(Boc)-Val(Psime,Mepro)-OH: Features a valine residue in place of threonine.
Uniqueness
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is unique due to the presence of threonine, which provides additional hydroxyl functionality. This hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s versatility in peptide synthesis and biological applications.
属性
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3O8/c1-20-27(29(38)39)36(33(5,6)43-20)28(37)26(17-11-12-18-34-30(40)44-32(2,3)4)35-31(41)42-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,20,25-27H,11-12,17-19H2,1-6H3,(H,34,40)(H,35,41)(H,38,39)/t20-,26+,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHDJVRHKPYPNY-PHXCCWLDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
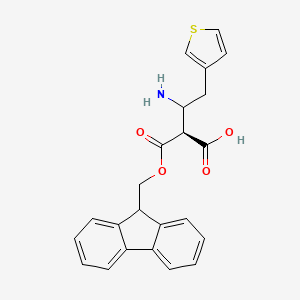
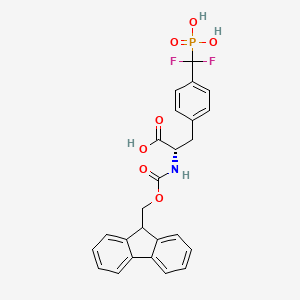
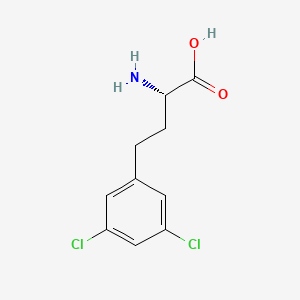
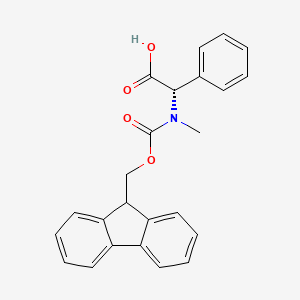
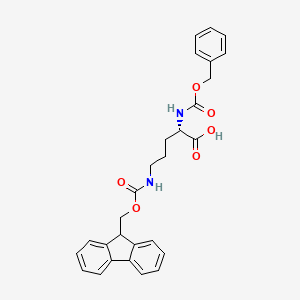
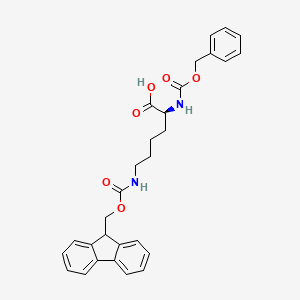
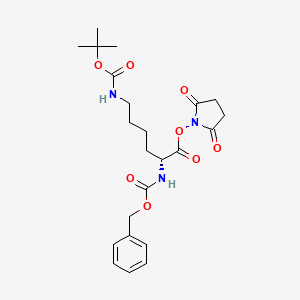


![(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B613317.png)
